molecular formula C17H17ClN2O B6076351 N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

Cat. No. B6076351
M. Wt: 300.8 g/mol
InChI Key: VGOYCZNQJDRAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a synthetic compound that is structurally similar to the neurotransmitter dopamine and has been shown to interact with dopamine receptors in the brain. In

Scientific Research Applications

N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been studied extensively for its potential applications in scientific research. One area of research that has shown promise is the study of dopamine receptors in the brain. N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been shown to interact with dopamine receptors and may be useful in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is not fully understood, but it is believed to interact with dopamine receptors in the brain. Specifically, N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been shown to act as a partial agonist at dopamine D2 receptors, which are involved in the regulation of movement, emotion, and motivation. By interacting with these receptors, N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide may modulate dopamine signaling in the brain and affect behavior and cognition.
Biochemical and Physiological Effects
Studies have shown that N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has a number of biochemical and physiological effects. For example, N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been shown to increase dopamine release in the striatum, a region of the brain involved in motor control and reward processing. N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has also been shown to increase locomotor activity in rodents, suggesting that it may have stimulant properties. However, the exact biochemical and physiological effects of N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide in lab experiments is its specificity for dopamine receptors. Because N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide interacts primarily with dopamine D2 receptors, it may be useful in studying the role of these receptors in various physiological and behavioral processes. However, one limitation of using N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is its potential for off-target effects. Because N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a synthetic compound, it may interact with other receptors or proteins in the brain in ways that are not yet fully understood.

Future Directions

There are many potential future directions for research on N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One area of research that has shown promise is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide may be useful in the development of these drugs because of its ability to interact with dopamine receptors in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide and its potential for off-target effects. Finally, new synthesis methods for N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide may be developed to improve the efficiency and yield of the synthesis process.

Synthesis Methods

N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is synthesized through a multi-step process that involves the reaction of 2-chloroaniline with 3,4-dihydroisoquinoline in the presence of a catalyst. The resulting intermediate is then reacted with acetic anhydride to produce the final product, N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. The synthesis of N-(2-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a complex process that requires careful control of reaction conditions and the use of specialized equipment.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-15-7-3-4-8-16(15)19-17(21)12-20-10-9-13-5-1-2-6-14(13)11-20/h1-8H,9-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOYCZNQJDRAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324585
Record name N-(2-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199631
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide

CAS RN

848594-00-3
Record name N-(2-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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